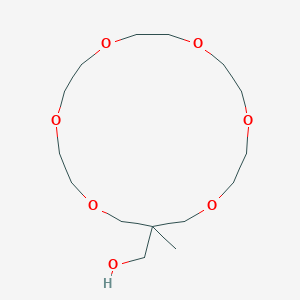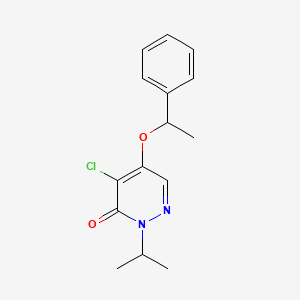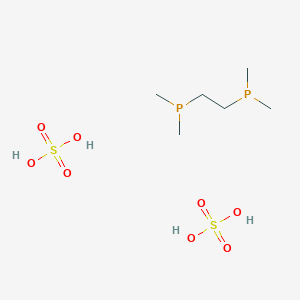
N'-Carbamoyl-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Carbamoyl-N,N-dimethylmethanimidamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamoyl group attached to a dimethylmethanimidamide moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Carbamoyl-N,N-dimethylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosgene to produce dimethylcarbamoyl chloride, which is then reacted with an appropriate amine to form the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of N’-Carbamoyl-N,N-dimethylmethanimidamide typically involves the use of phosgene and dimethylamine in a flow reactor at high temperatures (around 275°C) to achieve high yields . This method ensures the suppression of urea formation by using excess phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Carbamoyl-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Carbamoyl-N,N-dimethylmethanimidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of N’-Carbamoyl-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, transferring its carbamoyl group to nucleophilic sites on target molecules. This process can alter the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-Carbamoyl-N,N-dimethylmethanimidamide include:
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups.
N-Carbamoyl-D-Methionine: Known for its applications in drug development.
N-Carbamoyl-Alanine: Utilized in biochemical research.
Uniqueness
N’-Carbamoyl-N,N-dimethylmethanimidamide is unique due to its specific structure and reactivity. Its ability to transfer carbamoyl groups efficiently makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities and interactions with enzymes set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
83490-19-1 |
|---|---|
Molekularformel |
C4H9N3O |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
dimethylaminomethylideneurea |
InChI |
InChI=1S/C4H9N3O/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8) |
InChI-Schlüssel |
WNPZESUACNIFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



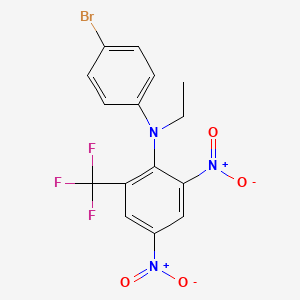
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
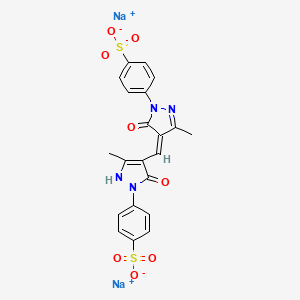
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
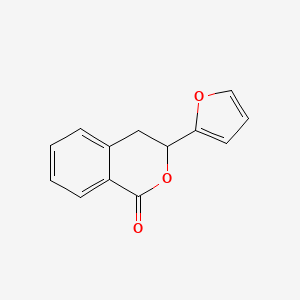
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
